

Discovery and history of 3-Ethoxy-2-methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B1595313

[Get Quote](#)

An In-depth Technical Guide to **3-Ethoxy-2-methyl-3-oxopropanoic Acid**: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxy-2-methyl-3-oxopropanoic acid**, a valuable intermediate in organic synthesis. The document delves into the historical context of its discovery, rooted in the foundational malonic ester synthesis, and presents detailed synthetic methodologies and reaction mechanisms. It further explores the compound's chemical properties and its applications as a versatile building block, particularly for professionals in research and drug development. The guide is structured to offer not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for researchers and scientists.

Introduction and Nomenclature

3-Ethoxy-2-methyl-3-oxopropanoic acid (CAS No: 2985-33-3) is a difunctional organic compound containing both a carboxylic acid and an ethyl ester group.^{[1][2]} This structure makes it a highly useful building block in chemical synthesis. It is also commonly referred to in literature and chemical catalogs as 2-Methylmalonic acid monoethyl ester or Ethyl hydrogen 2-methylmalonate.^{[3][4]} The molecule's utility stems from the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations critical in the construction of complex molecular architectures for pharmaceuticals and other fine chemicals.^[3]

Historical Context: The Legacy of the Malonic Ester Synthesis

The conceptual discovery of **3-Ethoxy-2-methyl-3-oxopropanoic acid** is not attributable to a single event but is rather an outcome of the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the malonic ester synthesis. This method was pioneered by chemists including William Henry Perkin, Jr., who extensively explored the reactions of malonic acid esters.^{[5][6]}

The core principle of the synthesis is the high acidity of the α -hydrogen on the methylene group of diethyl malonate, which is flanked by two electron-withdrawing ester groups.^[7] This allows for easy deprotonation by a moderately strong base to form a stabilized carbanion (enolate). This nucleophilic enolate can then be alkylated by reaction with an alkyl halide.^{[5][8][9]} The subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid.^{[10][11]} The creation of the target compound represents a variation of this classical sequence, where the hydrolysis step is controlled to preserve one of the ester functionalities.

Synthesis and Reaction Mechanism

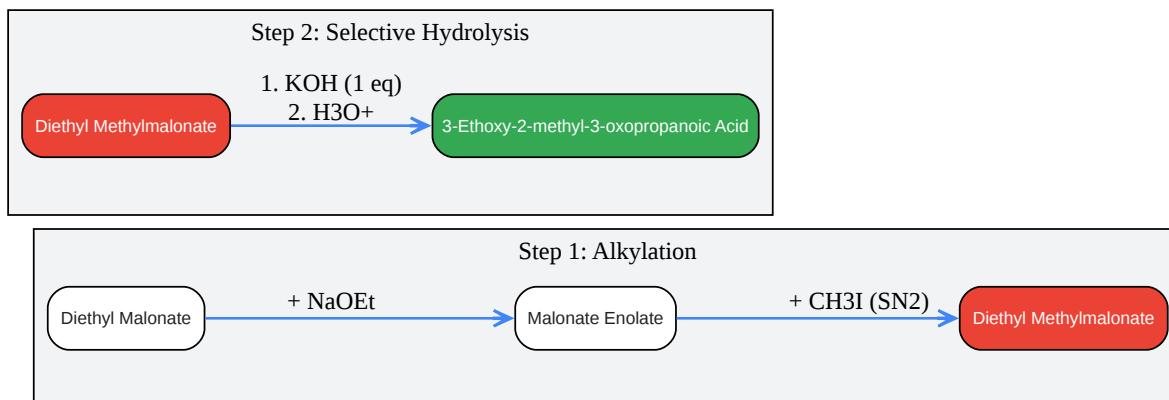
The preparation of **3-Ethoxy-2-methyl-3-oxopropanoic acid** is a two-step process starting from diethyl malonate. The first step involves the methylation of the α -carbon, and the second step is the selective mono-hydrolysis of the resulting diester.

Step 1: Synthesis of Diethyl Methylmalonate

The first stage is a classic enolate alkylation. Diethyl malonate is treated with a suitable base, typically sodium ethoxide, to form the corresponding enolate. It is crucial to use an alkoxide base that matches the ester groups (i.e., ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of ester products.^[5] The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or methyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to yield diethyl methylmalonate.^{[9][10]}

Experimental Protocol: Synthesis of Diethyl Methylmalonate

This protocol is adapted from established procedures for the alkylation of malonic esters.[\[12\]](#)


- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in absolute ethanol.
- **Enolate Formation:** Diethyl malonate (1.0 equivalent) is added dropwise to the stirred ethoxide solution at room temperature under an inert nitrogen atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium salt of the malonate enolate.
- **Alkylation:** Methyl iodide (1.0 equivalent) is added dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to drive the SN2 reaction to completion.
- **Workup:** After cooling to room temperature, the solvent (ethanol) is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate ($MgSO_4$), and filtered. The solvent is evaporated to yield the crude diethyl methylmalonate. The product is then purified by vacuum distillation, with reported yields often exceeding 80%.[\[12\]](#)

Step 2: Selective Mono-hydrolysis to 3-Ethoxy-2-methyl-3-oxopropanoic Acid

The conversion of diethyl methylmalonate to the target monoacid requires the hydrolysis of only one of the two ester groups. This can be challenging as the reaction conditions that hydrolyze the first ester can often hydrolyze the second.[\[13\]](#) Controlled hydrolysis is typically achieved by using a limited amount of base (e.g., one equivalent of potassium hydroxide in ethanol/water) at room temperature or slightly elevated temperatures, followed by careful acidic workup. The reaction must be monitored closely to prevent the formation of the fully hydrolyzed methylmalonic acid.

Mechanism of Synthesis

The overall mechanism involves two key transformations: enolate alkylation and ester hydrolysis.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of the target compound.

Caption: Mechanism for the alkylation of diethyl malonate.

Applications in Research and Drug Development

3-Ethoxy-2-methyl-3-oxopropanoic acid is a valuable intermediate for drug development professionals due to its bifunctional nature. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as amides, esters, or acid chlorides, while the ethyl ester provides a protecting group or a site for further modification.

This "mono-protected" methylmalonic acid derivative is an ideal building block for introducing a propionate substructure, which is a common motif in many biologically active molecules and natural products. Its use avoids the potentially harsh conditions required to differentiate between two carboxylic acids in methylmalonic acid itself. In drug design, the ability to

selectively and sequentially build a molecule is paramount, and intermediates like this provide a reliable method for adding complexity in a controlled manner.[14]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of synthesized compounds. Below is a summary of key properties for **3-Ethoxy-2-methyl-3-oxopropanoic acid**.

Property	Value	Reference(s)
CAS Number	2985-33-3	[1][2]
Molecular Formula	C ₆ H ₁₀ O ₄	[2][3]
Molecular Weight	146.14 g/mol	[2][15]
IUPAC Name	3-ethoxy-2-methyl-3-oxopropanoic acid	
Appearance	Colorless to pale yellow liquid or solid	[3]
Storage	Sealed in dry, 2-8°C	
InChI Key	REGOCDRDNZNRMC-UHFFFAOYSA-N	

Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be expected to show characteristic signals for an ethyl ester (quartet and triplet), a methyl group (doublet or singlet depending on context), a methine proton (quartet), and a carboxylic acid proton (broad singlet).

Conclusion

3-Ethoxy-2-methyl-3-oxopropanoic acid is more than a simple chemical; it is a product of a rich history of synthetic methodology development. Its preparation via the malonic ester synthesis followed by selective hydrolysis showcases fundamental principles of organic chemistry that remain relevant today. For researchers in drug discovery and development, this compound serves as a key building block, enabling the efficient and controlled synthesis of

complex molecular targets. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethoxy-2-Methyl-3-oxopropanoic acid | 2985-33-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 2985-33-3: 3-ethoxy-2-methyl-3-oxopropanoic acid [cymitquimica.com]
- 4. 3-Ethoxy-2-methyl-3-oxopropanoic Acid | 2985-33-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. XVIII.—On γ -phenoxy-derivatives of malonic acid and acetic acid, and various compounds used in the synthesis of these acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethylmethylmalonic acid | C6H10O4 | CID 68991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 3-Ethoxy-2-methyl-3-oxopropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595313#discovery-and-history-of-3-ethoxy-2-methyl-3-oxopropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com